molecular formula C11H21N B1143041 N,N-diethyl-2-aminonorbornane CAS No. 177721-63-0

N,N-diethyl-2-aminonorbornane

Cat. No.: B1143041
CAS No.: 177721-63-0
M. Wt: 167.29
InChI Key:
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Description

N,N-diethyl-2-aminonorbornane is a bicyclic amine with the molecular formula C11H21N It is a derivative of norbornane, a bicyclo[221]heptane structure, where the nitrogen atom is substituted at the 2-position with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-aminonorbornane typically involves the reaction of norbornene with diethylamine. One common method is the reductive amination of norbornene using diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-aminonorbornane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-aminonorbornane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies, particularly in the field of neurochemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-aminonorbornane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the context of its use in research .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-aminobicyclo[2.2.1]heptane: Similar structure but different substitution pattern.

    N,N-diethyl-2-aminocyclohexane: Similar amine functionality but different ring structure.

    N,N-diethyl-2-aminopentane: Linear analog with similar amine functionality.

Uniqueness

N,N-diethyl-2-aminonorbornane is unique due to its rigid bicyclic structure, which imparts specific steric and electronic properties. This makes it particularly useful in applications where precise spatial orientation and stability are required, such as in receptor binding studies and the synthesis of complex organic molecules.

Properties

IUPAC Name

N,N-diethylbicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-3-12(4-2)11-8-9-5-6-10(11)7-9/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDMHDXIMSCHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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